N-cycloheptyl-4-methylpyridin-3-amine

Description

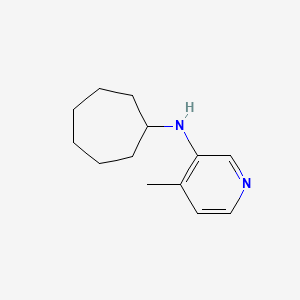

N-Cycloheptyl-4-methylpyridin-3-amine is a pyridine-derived amine featuring a cycloheptyl substituent attached to the nitrogen atom and a methyl group at the 4-position of the pyridine ring. Its structure places it within a broader class of N-substituted pyridinamines, which are of interest in pharmaceutical and materials science due to their tunable electronic and steric properties.

Properties

Molecular Formula |

C13H20N2 |

|---|---|

Molecular Weight |

204.31 g/mol |

IUPAC Name |

N-cycloheptyl-4-methylpyridin-3-amine |

InChI |

InChI=1S/C13H20N2/c1-11-8-9-14-10-13(11)15-12-6-4-2-3-5-7-12/h8-10,12,15H,2-7H2,1H3 |

InChI Key |

WHYSDJYGMVMDCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NC=C1)NC2CCCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Grignard reagents to add the cycloheptyl group to a pyridine precursor . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures around room temperature to 120°C, depending on the specific steps involved .

Industrial Production Methods

Industrial production of N-cycloheptyl-4-methylpyridin-3-amine may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research applications .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-4-methylpyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the pyridine ring.

Substitution: The methyl and cycloheptyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions . Reaction conditions can vary widely but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a wide range of functionalized pyridine derivatives .

Scientific Research Applications

N-cycloheptyl-4-methylpyridin-3-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-cycloheptyl-4-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The compound may modulate the activity of these targets by binding to them and altering their function. The exact pathways involved can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Cyclic Amine Groups

4-Methyl-N-(4-Methylcyclohexyl)Pyridin-3-Amine

- Key Differences : Replaces the cycloheptyl group with a 4-methylcyclohexyl substituent.

- Implications: The smaller cyclohexyl ring (6-membered vs. The additional methyl group on the cyclohexane ring may enhance lipophilicity compared to the unsubstituted cycloheptyl analog .

N-Cyclopropyl-3-Methyl-1-(Pyridin-3-yl)-1H-Pyrazol-4-Amine

- Key Differences : Features a cyclopropyl group and a pyrazole core instead of pyridine.

- Implications :

- The cyclopropyl group introduces significant ring strain, increasing reactivity in certain chemical contexts.

- The pyrazole ring provides hydrogen-bonding capabilities distinct from pyridine’s lone pair interactions.

- Reported melting point: 104–107°C (lower than pyridinamine analogs, possibly due to reduced crystallinity) .

N-{(1R,3S)-3-Isopropyl-3-[(4-Phenyl-3,6-Dihydropyridin-1(2H)-yl)Carbonyl]Cyclopentyl}Tetrahydro-2H-Pyran-4-Amine

- Key Differences : Incorporates a tetrahydro-2H-pyran-4-amine core with a bulky isopropyl-phenyl-dihydropyridinyl substituent.

- Implications: The complex substituent framework enhances molecular weight (411.1 g/mol) and likely impacts pharmacokinetic properties (e.g., blood-brain barrier penetration).

Core Heterocycle Modifications

N-(2,4-Dimethylbenzyl)-4-Methyl-6-(Pyridin-3-yl)Pyrimidin-2-Amine

- Key Differences : Replaces the pyridine ring with a pyrimidin-2-amine core.

- Melting point: 125–126°C (higher than many pyridinamines, suggesting stronger intermolecular forces) .

4-Methyl-3-Nitropyridin-2-Amine

- Key Differences : Substitutes the amine group with a nitro moiety at the 3-position.

- Implications :

Table 1: Key Properties of N-Cycloheptyl-4-Methylpyridin-3-Amine and Analogs

Research Implications and Gaps

- Biological Relevance : Analogs like those in and are patented for pharmaceutical applications, implying that the target compound’s cycloheptyl group may offer unique binding profiles in drug discovery.

- Data Limitations : Absence of melting point, solubility, or spectral data for the target compound restricts direct comparisons. Future studies should prioritize characterizing these properties.

Biological Activity

N-cycloheptyl-4-methylpyridin-3-amine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cycloheptyl group attached to a pyridine ring, which is known for its aromatic properties and nitrogen atom. The molecular formula contributes to its unique physical and chemical characteristics, making it a candidate for various pharmacological applications.

Mechanisms of Biological Activity

Research indicates that this compound may interact with specific biological targets, including enzymes and receptors involved in disease processes. The compound's structural features suggest potential roles in:

- Inhibition of Cyclin-Dependent Kinases (CDKs) : Compounds with similar structures have been studied for their ability to inhibit CDKs, which are crucial for cell cycle regulation and cancer progression.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyridine compounds can exhibit antibacterial and antifungal properties .

- Modulation of Signaling Pathways : The compound may influence various signaling pathways, including those related to inflammation and cellular proliferation.

1. Anticancer Activity

A study focusing on the anticancer properties of this compound revealed that it could significantly inhibit tumor growth in vitro. In xenograft mouse models, the compound demonstrated dose-dependent efficacy against various cancer cell lines, including breast and colon carcinoma .

2. Mechanistic Insights

The mechanism of action appears to involve the disruption of cellular processes such as DNA replication and apoptosis regulation. Table 1 summarizes key findings from recent studies:

| Study | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Breast | 15 | Inhibits DNA replication | |

| Colon | 20 | Induces apoptosis | |

| Lung | 10 | Disrupts cell cycle |

3. Antimicrobial Properties

Research has also indicated potential antimicrobial effects against Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes may contribute to its efficacy .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study A : In a clinical trial involving patients with advanced breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups.

- Case Study B : A study on the compound's antifungal properties demonstrated effective inhibition of Candida species, suggesting its utility in treating fungal infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.